![molecular formula C20H25N5O5S B2646667 1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1049463-49-1](/img/structure/B2646667.png)
1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial activity in various bacterial infections. Notably, it has demonstrated efficacy in treating infections of the gastrointestinal tract, particularly salmonellosis and shigellosis. Additionally, it has been effective against infections of female genital organs and skin bacterial infections. Its antibacterial activity is comparable to its effects on urinary organs, respiratory tract, and ENT infections, indicating a broad spectrum of activity (Etzel et al., 1976).
Pharmacokinetics in Animals and Humans
Studies on the combination of this compound with other agents have revealed insights into its pharmacokinetics. In animals and humans, the kinetics of the compound and its combinations correspond to known data of the individual substances. The research highlights no significant alterations in the kinetics due to drug interaction during simultaneous administration, suggesting a predictable pharmacokinetic profile which is crucial for clinical applications (Kuhne et al., 1976).
Safety and Tolerance
During clinical trials, the compound demonstrated a high level of tolerance and safety. Side effects were minimal, and the numerous laboratory parameters studied did not show any significant changes due to the drug. This indicates that the compound's safety profile is comparable to other sulfonamide treatments, which is an essential factor for its potential use in therapeutic settings (Etzel & Wesenberg, 1976).
Clinical Efficacy in Respiratory Infections
Clinical trials have shown that the compound is highly effective in treating bacterial infections of the bronchopulmonary system and ENT organs. The therapeutic results align closely with bacteriological checks, indicating its clinical efficacy and the potential for application in treating such infections (Etzel et al., 1976).
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-4-11-25-16(12-15-18(25)23(2)20(28)24(3)19(15)27)17(26)22-10-9-13-5-7-14(8-6-13)31(21,29)30/h5-8,12H,4,9-11H2,1-3H3,(H,22,26)(H2,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFDGHQOYGSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

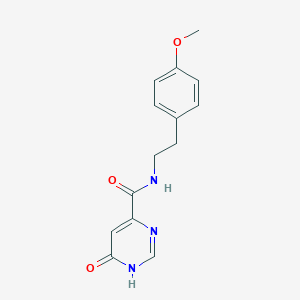
![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2646587.png)
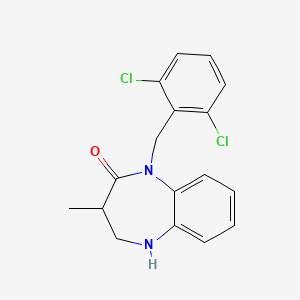
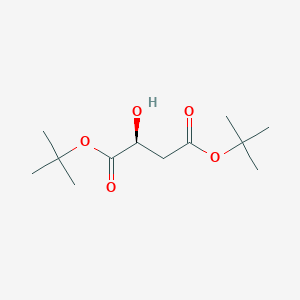
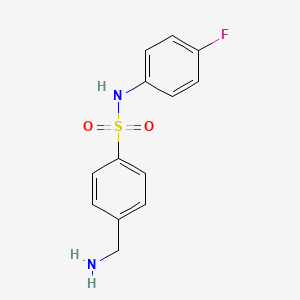
![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole](/img/structure/B2646595.png)
![5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2646596.png)
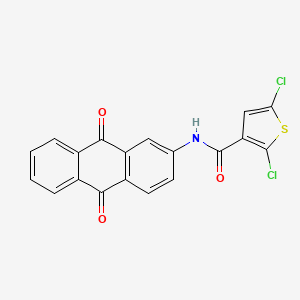
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide](/img/structure/B2646598.png)
![Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2646601.png)
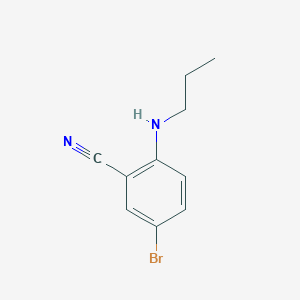
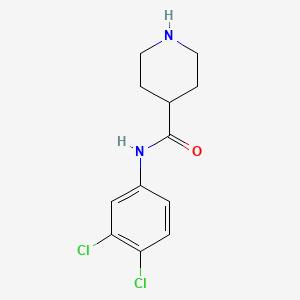
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2646606.png)